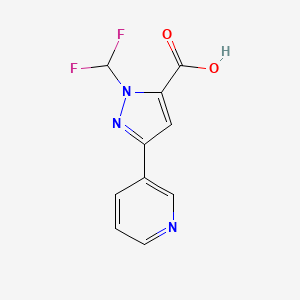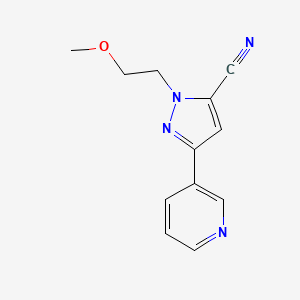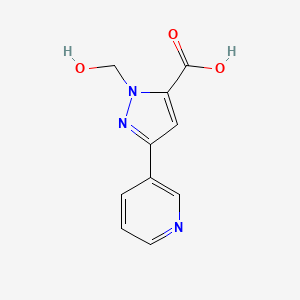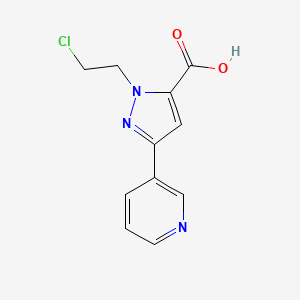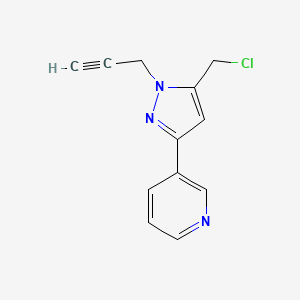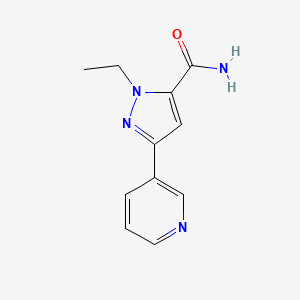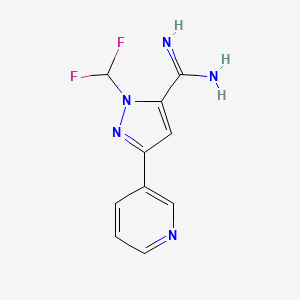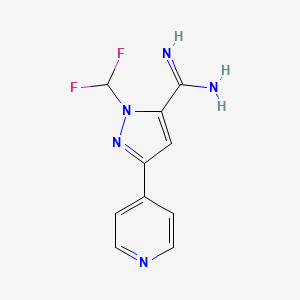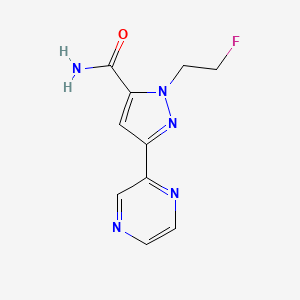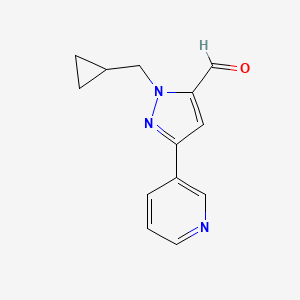![molecular formula C9H13N5 B1479663 3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098046-35-4](/img/structure/B1479663.png)
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
説明
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of considerable research efforts . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学的研究の応用
2-azidoethyl-2-methylcyclopentapyrazole has a wide range of potential applications in scientific research. It has been used as a versatile platform for the development of new drugs, as a tool for studying the structure and function of proteins, and as a reagent for the synthesis of other heterocyclic compounds. It has also been used in the study of enzyme kinetics and in the development of new imaging agents for medical imaging.
作用機序
2-azidoethyl-2-methylcyclopentapyrazole is a highly reactive molecule that can bind to and modify proteins. It can act as an inhibitor of certain enzymes, as an activator of certain proteins, or as a substrate for certain enzymes. Its reactivity and specificity make it a useful tool for studying the structure and function of proteins.
Biochemical and Physiological Effects
2-azidoethyl-2-methylcyclopentapyrazole has been shown to have a wide range of biochemical and physiological effects. It has been used in the study of enzyme kinetics and has been found to inhibit the activity of certain enzymes. It has also been used to study the structure and function of proteins, and has been found to activate or inhibit certain proteins. In addition, it has been used as a substrate for certain enzymes, and has been found to have an effect on the expression of certain genes.
実験室実験の利点と制限
2-azidoethyl-2-methylcyclopentapyrazole has several advantages for lab experiments. It is a highly reactive molecule that can bind to and modify proteins, making it a useful tool for studying the structure and function of proteins. It is also relatively inexpensive and easy to synthesize, making it a cost-effective reagent for the synthesis of other heterocyclic compounds. However, it is also a highly reactive molecule and can be toxic if handled improperly.
将来の方向性
2-azidoethyl-2-methylcyclopentapyrazole has a wide range of potential applications in the fields of drug discovery, biochemistry, and medicinal chemistry. In the future, it could be used to develop new drugs or imaging agents, or to study the structure and function of proteins. It could also be used to study enzyme kinetics or to develop new reagents for the synthesis of other heterocyclic compounds. Additionally, it could be used to study the expression of certain genes or to study the effects of certain drugs. Finally, it could be used to develop new therapeutic agents or to study the effects of certain environmental factors on biochemical pathways.
特性
IUPAC Name |
3-(2-azidoethyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-14-9(5-6-11-13-10)7-3-2-4-8(7)12-14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSOWDRIBJUDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


